5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate

Vue d'ensemble

Description

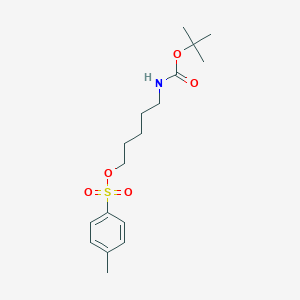

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate is a chemical compound with the molecular formula C17H27NO5S and a molecular weight of 357.46 g/mol . It is a white solid that is soluble in chloroform and methanol . This compound is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

Méthodes De Préparation

The synthesis of tert-butyl N-[5-(tosyloxy)pentyl]carbamate typically involves a two-step process. First, 5-amino-1-pentanol is reacted with tert-butyl dicarbonate to form the corresponding N-Boc protected amine. This intermediate is then reacted with tosyl chloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Analyse Des Réactions Chimiques

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate undergoes various types of chemical reactions, including substitution reactions . The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents used in these reactions include bases like triethylamine and solvents like chloroform and methanol . The major products formed from these reactions depend on the nucleophile used; for example, using a primary amine as the nucleophile would result in the formation of a new amide bond.

Applications De Recherche Scientifique

Scientific Research Applications

- Pharmaceutical Synthesis :

- Bioconjugation :

- Peptide Synthesis :

- Organic Synthesis :

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound in synthesizing a series of bioactive sulfonamides. The research highlighted its efficiency in facilitating nucleophilic attacks on electrophilic centers, leading to high yields of the desired products .

Case Study 2: Development of Targeted Drug Delivery Systems

In another case, researchers utilized this compound to create targeted drug delivery systems by conjugating it with therapeutic agents. The tosyl group allowed for selective attachment to specific targeting moieties, enhancing the efficacy and specificity of the drug delivery system .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | High yield and specificity |

| Bioconjugation | Attaching biomolecules to carriers | Enhanced targeting capabilities |

| Peptide Synthesis | Protecting amino acids during coupling | Selectivity and reduced side reactions |

| Organic Synthesis | Building block for nitrogen-containing compounds | Versatile reactivity |

Mécanisme D'action

The mechanism of action of tert-butyl N-[5-(tosyloxy)pentyl]carbamate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosyl group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.

Comparaison Avec Des Composés Similaires

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate can be compared with other similar compounds such as tert-butyl N-[5-(tosyloxy)hexyl]carbamate and tert-butyl N-[5-(tosyloxy)butyl]carbamate . These compounds share similar structures but differ in the length of the carbon chain. The uniqueness of tert-butyl N-[5-(tosyloxy)pentyl]carbamate lies in its specific chain length, which can influence its reactivity and the types of reactions it undergoes.

Activité Biologique

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate is a sulfonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and solubility. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, making it a useful intermediate in the synthesis of bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The tosyl group facilitates these reactions by acting as a good leaving group. This property allows the compound to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds derived from this sulfonate may inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

- Antiviral Properties : Some derivatives have shown promise as antiviral agents by modulating nucleotide metabolism within infected cells.

- Enzyme Inhibition : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways critical for cell survival.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound inhibited cell proliferation in cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

- In Vivo Studies : Animal models treated with related sulfonates exhibited reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential in cancer treatment.

- Mechanistic Studies : Research into the enzyme interactions revealed that the compound could inhibit key metabolic enzymes involved in nucleotide synthesis, thereby limiting the proliferation of rapidly dividing cells.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOOQXZPVIXTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445552 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118811-34-0 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.